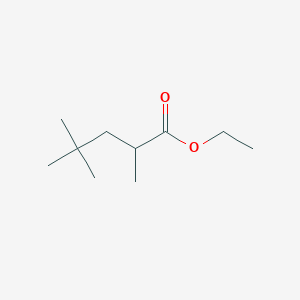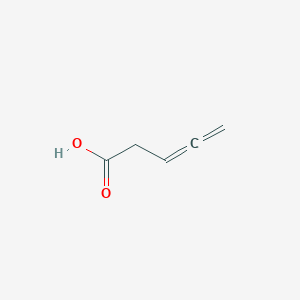
Ethyl 2,4,4-trimethylpentanoate
Overview
Description
Ethyl 2,4,4-trimethylpentanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from pentanoic acid and ethanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,4-trimethylpentanoate can be synthesized through the esterification of pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Pentanoic acid+EthanolH2SO4Pentanoic acid, 2,4,4-trimethyl-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 2,4,4-trimethyl-, ethyl ester involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4-trimethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanoic acid and ethanol.
Reduction: 2,4,4-trimethylpentanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2,4,4-trimethylpentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry for its pleasant odor.
Mechanism of Action
The mechanism of action of pentanoic acid, 2,4,4-trimethyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with various cellular pathways, potentially exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: Similar structure but lacks the 2,4,4-trimethyl substitution.
Pentanoic acid, 4-methyl-, ethyl ester: Similar structure with a single methyl substitution at the 4-position.
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Similar structure with a hydroxy group at the 2-position and a methyl group at the 4-position.
Uniqueness
Ethyl 2,4,4-trimethylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The 2,4,4-trimethyl substitution enhances its hydrophobicity and influences its reactivity compared to other similar esters.
Properties
IUPAC Name |
ethyl 2,4,4-trimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-6-12-9(11)8(2)7-10(3,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZGUKRQVZNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452069 | |
| Record name | Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60302-30-9 | |
| Record name | Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[4-[(4-butoxybenzoyl)amino]phenyl]-8-methyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B1658190.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B1658191.png)
![(5E)-1-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658193.png)
![methyl 4-[3-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1658194.png)


![3-bromo-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B1658202.png)



![N-[2-(Naphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1658208.png)
![[2-ethoxy-4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate](/img/structure/B1658209.png)
![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, ethyl ester](/img/structure/B1658211.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-methylpropanamide](/img/structure/B1658213.png)
